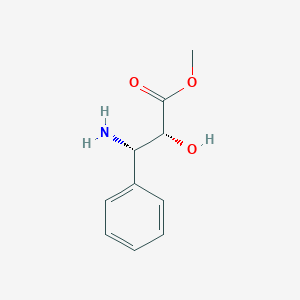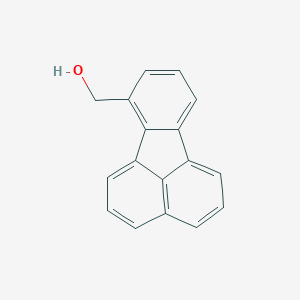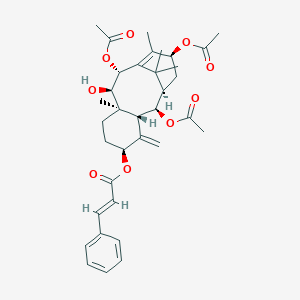
9-Deacetyltaxinine E
Descripción general
Descripción
9-Deacetyltaxinine E is a natural product derived from the seeds of Taxus mairei . It is a type of compound known as Diterpenoids . The molecular formula is C35H44O9 and it has a molecular weight of 608.72 g/mol . It is a powder in physical form .
Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 608.72 g/mol . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Aplicaciones Científicas De Investigación
HDAC Inhibitors in Cancer Treatment : N-Hydroxycinnamides, including compounds related to 9-Deacetyltaxinine E, have been studied as inhibitors of histone deacetylase (HDAC), a promising target for cancer therapeutics. These compounds show potential in enhancing acetylation of cellular components like α-tubulin or histone H3, which is significant in the treatment of various cancers (Huang et al., 2010).
Antitumor Properties : The synthesis and evaluation of biotinylated colchicine derivatives, including structures similar to this compound, have indicated potent antitumor activity. These derivatives show enhanced selectivity and reduced toxicity, making them candidates for further investigation as antitumor agents (Wang et al., 2021).
Gene Therapy for Cancer : In a study on gene therapies for cancer, a strategy involving prodrug-activating gene therapies showed enhanced anticancer effects. While not directly mentioning this compound, the study provides insight into the broader context of innovative cancer treatments (Aghi et al., 1998).
Role in Lipoprotein Metabolism : Research on PCSK9 (proprotein convertase subtilisin/kexin type 9) and its role in lipoprotein metabolism and cardiovascular disease highlights the importance of molecular biology in understanding and treating these conditions. Though not directly related to this compound, this research contextually enriches the understanding of complex biological processes (Shapiro et al., 2018).
Isolation and Structural Analysis : The isolation and structural revision of compounds from the seeds of Taxus mairei, related to this compound, provide crucial insights into the chemical nature and potential applications of these compounds in scientific research (Shi et al., 2006).
Cancer Cell Cycle Impact : A study on 9-Hydroxystearic acid-loaded nanoparticles, related to this compound, shows their effect on cancer cell cycle progression, offering insights into potential therapeutic applications in cancer treatment (Busi et al., 2019).
Safety and Hazards
In case of exposure, immediate measures should be taken. If it comes in contact with the eyes, they should be flushed with plenty of water for at least 15 minutes . If it comes in contact with the skin, the skin should be flushed with plenty of water while removing contaminated clothing and shoes . If ingested, vomiting should not be induced. Instead, if conscious and alert, the mouth should be rinsed and 2-4 cupfuls of milk or water should be drunk . If inhaled, the person should be moved to fresh air immediately .
Propiedades
IUPAC Name |
[(1R,2R,3R,5S,8R,9R,10R,13S)-2,10,13-triacetyloxy-9-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44O9/c1-19-26(44-28(39)15-14-24-12-10-9-11-13-24)16-17-35(8)30(19)31(42-22(4)37)25-18-27(41-21(3)36)20(2)29(34(25,6)7)32(33(35)40)43-23(5)38/h9-15,25-27,30-33,40H,1,16-18H2,2-8H3/b15-14+/t25-,26-,27-,30-,31+,32+,33-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKBCBWUAFDXSP-JVJUJCKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



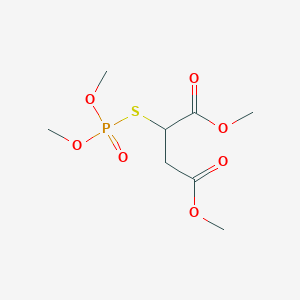

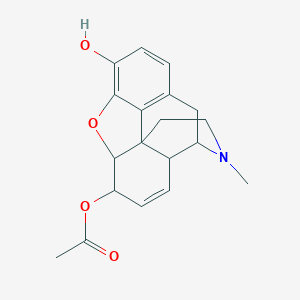
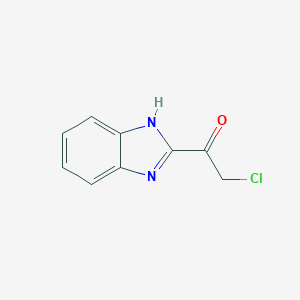
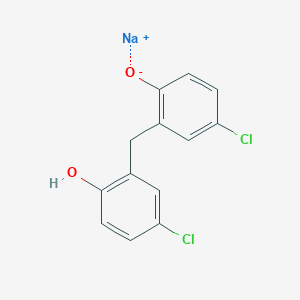

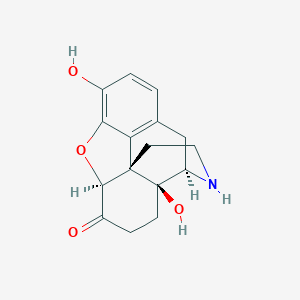
![4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B159344.png)
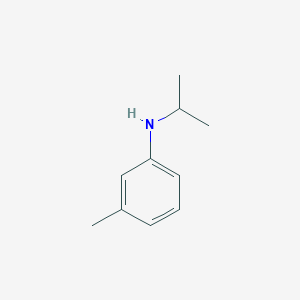

![[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol](/img/structure/B159350.png)

